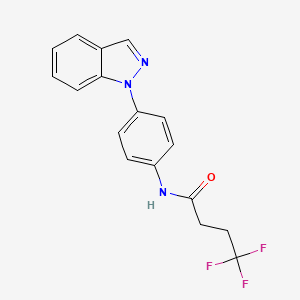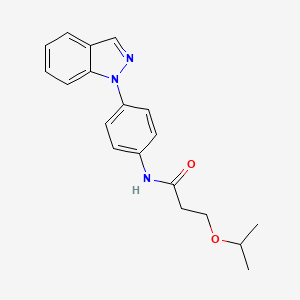
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on Phenyl Ring: The phenyl ring is functionalized with an indazole moiety through a nucleophilic aromatic substitution reaction.
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted phenylindazole with 3-propan-2-yloxypropanoic acid or its derivatives under dehydrating conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in research to understand its mechanism of action and interaction with biological targets.
Drug Development: Investigated as a lead compound for the development of new therapeutic agents.
Chemical Biology: Utilized in studies to probe biological pathways and molecular interactions.
作用機序
The mechanism of action of N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds like indomethacin and lonidamine share the indazole core and exhibit similar biological activities.
Phenylpropanoic Acid Derivatives: Compounds such as ibuprofen and naproxen have structural similarities in the phenylpropanoic acid moiety.
Uniqueness
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide is unique due to the combination of the indazole and propanoic acid moieties, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.
特性
IUPAC Name |
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(2)24-12-11-19(23)21-16-7-9-17(10-8-16)22-18-6-4-3-5-15(18)13-20-22/h3-10,13-14H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMKVODSYXQHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Amino-5-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methylamino]-6-methylpyrazine-2-carbonitrile](/img/structure/B7423407.png)
![Methyl 2-(4-chlorophenyl)-2-[[4-(difluoromethyl)benzoyl]amino]butanoate](/img/structure/B7423415.png)
![[5-(cyclopropylamino)-3-methyl-1,2-thiazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7423424.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7423428.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[4-[methoxy(methyl)carbamoyl]phenyl]benzamide](/img/structure/B7423436.png)
![1-[3-[2-(1,3-Benzodioxol-5-ylmethylimino)-3,6-dihydro-1,3,4-thiadiazin-5-yl]phenyl]pyrrolidin-2-one;hydrobromide](/img/structure/B7423444.png)
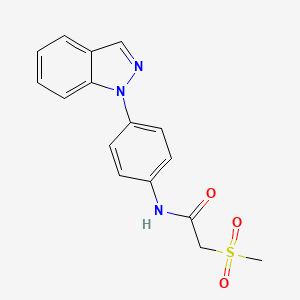
![2-[3-(2-fluorophenyl)propanoylamino]-2-methyl-N-phenylpropanamide](/img/structure/B7423455.png)
![N-[4-[(1-benzyl-2,5-dioxopyrrolidin-3-yl)amino]-2-chlorophenyl]acetamide](/img/structure/B7423458.png)
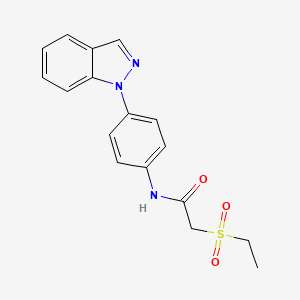
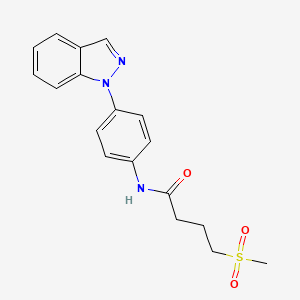
![N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide](/img/structure/B7423485.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-[(4-hydroxy-1-phenylbutyl)amino]acetamide](/img/structure/B7423494.png)
